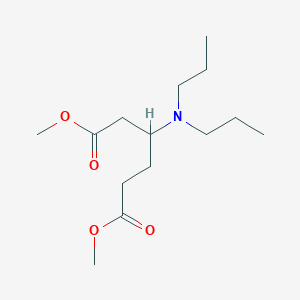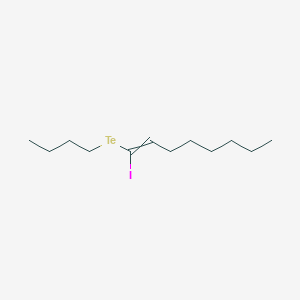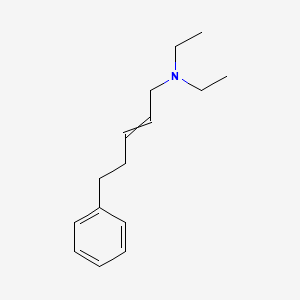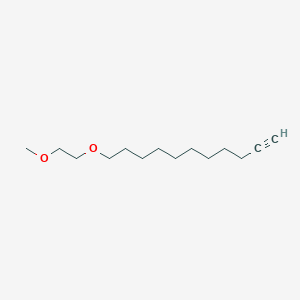
1,1'-(1,3-Dichloro-2-methylpropane-1,3-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-1,3-dichloro-2-methylpropane is an organic compound characterized by the presence of two phenyl groups, two chlorine atoms, and a methyl group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dichloro-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with acetone in the presence of a strong base, followed by chlorination. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Strong bases like sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 1,3-Diphenyl-1,3-dichloro-2-methylpropane often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Diphenyl-1,3-dichloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of phenyl-substituted derivatives
Oxidation: Formation of benzophenone or related compounds
Reduction: Formation of diphenylmethane or similar hydrocarbons
科学研究应用
1,3-Diphenyl-1,3-dichloro-2-methylpropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Diphenyl-1,3-dichloro-2-methylpropane involves its interaction with molecular targets through its reactive chlorine atoms and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species, resulting in various biological and chemical effects.
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-methylpropane: Lacks the phenyl groups, resulting in different reactivity and applications.
Diphenyldichloromethane: Similar structure but with different substitution patterns, leading to distinct chemical properties.
1,3-Diphenylpropane:
Uniqueness
1,3-Diphenyl-1,3-dichloro-2-methylpropane is unique due to the combination of phenyl groups and chlorine atoms, which confer specific reactivity and potential applications in various fields. Its structural features make it a versatile compound for synthetic and industrial purposes.
属性
CAS 编号 |
835597-87-0 |
|---|---|
分子式 |
C16H16Cl2 |
分子量 |
279.2 g/mol |
IUPAC 名称 |
(1,3-dichloro-2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H16Cl2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChI 键 |
MFYLIZAGWMSDFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=CC=C1)Cl)C(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)

![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)


![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)

![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)



